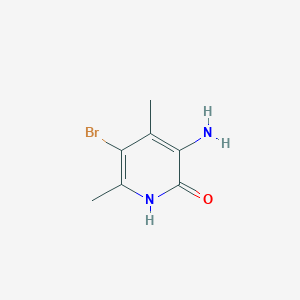

3-amino-5-bromo-4,6-dimethylpyridin-2(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C7H9BrN2O |

|---|---|

Molekulargewicht |

217.06 g/mol |

IUPAC-Name |

3-amino-5-bromo-4,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9BrN2O/c1-3-5(8)4(2)10-7(11)6(3)9/h9H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

GRROHPGZODDYGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC(=C1Br)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-5-brom-4,6-dimethylpyridin-2(1H)-on umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst:

Ausgangsmaterial: Die Synthese beginnt häufig mit 4,6-Dimethyl-2-pyridon.

Aminierung: Die Aminogruppe kann durch nucleophile Substitutionsreaktionen mit Ammoniak oder Aminen in der dritten Position eingeführt werden.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 3-Amino-5-brom-4,6-dimethylpyridin-2(1H)-on Folgendes umfassen:

Großtechnische Bromierung: Verwendung von Brom oder NBS in einem Lösungsmittel wie Essigsäure oder Dichlormethan.

Katalytische Aminierung:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen, die zur Bildung von Nitroso- oder Nitroderivaten führen.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln und so 3-Amino-5-brom-4,6-dimethylpyridin-2-ol bilden.

Substitution: Das Bromatom kann durch andere Nucleophile wie Thiole oder Alkoxide substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile für die Substitution: Thiole, Alkoxide, Amine.

Hauptprodukte

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: 3-Amino-5-brom-4,6-dimethylpyridin-2-ol.

Substitution: Verschiedene substituierte Pyridinon-Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-5-brom-4,6-dimethylpyridin-2(1H)-on beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen. In biologischen Systemen kann es durch Nachahmung von natürlichen Substraten oder Inhibitoren bestimmte Pfade stören, was zu veränderten Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of 3-amino-5-bromo-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for metal ions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyridinone derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Biologische Aktivität

3-Amino-5-bromo-4,6-dimethylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a bromine atom, along with two methyl groups. The molecular formula is CHBrNO, and it has a molecular weight of approximately 202.05 g/mol. The presence of the bromine atom enhances the electrophilic character of the compound, making it a valuable intermediate in various synthetic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that pyridine derivatives exhibit antibacterial and antifungal properties. The compound's structure suggests potential interactions with microbial cellular components, inhibiting their growth.

- Anticancer Potential : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Biological Activities

The following table summarizes notable biological activities associated with this compound and related compounds:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| This compound | Contains an amino group and bromine substituent | Antimicrobial, anticancer |

| 5-Bromo-3,6-dimethylpyridin-2(1H)-one | Similar structure without amino group | Anticancer potential |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | Substituted at different positions on the pyridine ring | Potential anticancer activity |

Case Studies

- Anticancer Activity : In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC values were reported below 10 µM, indicating potent antiproliferative effects .

- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL.

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-5-bromo-4,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized?

The compound is commonly synthesized via bromination of 4,6-dimethylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or AlBr₃. Reaction optimization involves controlling temperature, catalyst loading, and stoichiometry to achieve >90% regioselectivity for the 5-bromo derivative. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired product . Alternative methods include Hofmann degradation of carboxamide precursors, as demonstrated in the synthesis of structurally related pyridinones .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methyl groups at C4/C6, bromine at C5).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly to verify hydrogen bonding (e.g., N–H···O interactions in the pyridinone ring) .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isomers (e.g., bromine positional isomers) via isotopic patterns .

Q. How does the compound participate in nucleophilic substitution or coupling reactions?

The bromine atom at C5 is reactive in Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids under microwave irradiation (100°C, 30 min) yields biaryl derivatives. The amino group at C3 can undergo diazotization for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed to avoid competing side products?

Competing bromination at C3 or C5 positions may arise due to steric/electronic effects. Computational modeling (DFT) of the pyridinone ring’s electron density can guide catalyst selection (e.g., FeBr₃ vs. AlBr₃). For example, AlBr₃ enhances electrophilic substitution at C5 by polarizing Br₂, as evidenced by crystallographic data .

Q. What analytical strategies resolve contradictions in purity assessments caused by tautomerism or solvate formation?

Tautomeric equilibria between pyridinone and pyridinol forms can skew HPLC results. Use variable-temperature ¹H NMR (25–80°C) to monitor tautomer ratios. For solvates (e.g., ethanolates), thermogravimetric analysis (TGA) paired with PXRD distinguishes between polymorphs .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Antitumor activity : Derivatives like 29a-e (synthesized via nucleophilic substitution with 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one) show IC₅₀ values <10 μM against Hep-G2 and HCT-116 cell lines. Mechanism studies (e.g., flow cytometry) confirm apoptosis induction via caspase-3 activation .

- Chemosensing : The amino group chelates Zn²⁺ in fluorescein-based probes, enabling ratiometric fluorescence detection (λₑₓ = 426 nm, CHEF effect) .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

Molecular docking (AutoDock Vina) can model interactions with enzymes (e.g., SIRT1 inhibitors). DFT calculations (B3LYP/6-31G*) optimize transition states for bromination or coupling reactions, aiding in mechanistic studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Variability in cytotoxicity data may stem from impurity profiles (e.g., residual Pd in coupled products) or solvent effects in assays. Validate purity via LC-MS and replicate assays in multiple cell lines (e.g., A-549 vs. MCF-7) under standardized conditions .

Q. Why do crystallographic data occasionally conflict with NMR-based structural assignments?

Dynamic processes (e.g., ring puckering in solution) can cause NMR signal averaging, whereas X-ray structures represent static conformations. Compare solid-state (SSNMR) and solution-state data to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.